2-Fluoro-3-isocyanatopyridine
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Overview
Description
2-Fluoro-3-isocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C6H3FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-isocyanatopyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which is then converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions using appropriate fluorinating agents and subsequent purification processes to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The isocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Tetrabutylammonium fluoride, copper(II) fluoride, and aluminum fluoride are commonly used in fluorination reactions.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-isocyanatopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isocyanatopyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This property makes it a valuable tool in the design of drugs and materials with specific functionalities.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 2-Fluoro-3-isocyanatopyridine is unique due to the presence of both fluorine and isocyanate groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions .
Biological Activity
2-Fluoro-3-isocyanatopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and its implications in therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring with a fluorine atom at the 2-position and an isocyanate group at the 3-position. This unique structure is believed to contribute to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological targets. The following subsections detail its effects on different biological systems.
Antimicrobial Activity
Research indicates that derivatives of isocyanatopyridines, including this compound, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of certain bacteria and fungi. For example, one study demonstrated that modifications to the isocyanate group can enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways. Notably, it has shown selective toxicity towards cancer cells compared to normal cells, which is a critical factor for therapeutic development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound provides insights into how structural modifications influence its biological activity. Key findings include:
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and potency |
Variation in halogen substituents | Altered binding affinity to target enzymes |
Changes in the isocyanate group | Enhanced reactivity with biological targets |
These modifications have been systematically studied to optimize the compound's efficacy while minimizing toxicity .
Case Studies
- Antibacterial Study : A recent study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition at low micromolar concentrations, with minimal cytotoxicity to human cell lines .
- Cancer Research : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested involvement of oxidative stress pathways leading to cell death .
Properties
Molecular Formula |
C6H3FN2O |
---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
2-fluoro-3-isocyanatopyridine |
InChI |
InChI=1S/C6H3FN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |
InChI Key |
HWKGLEJNGYYXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)N=C=O |
Origin of Product |
United States |
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